molecular formula C27H53NaO8P B591232 Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate CAS No. 108321-06-8

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate

Cat. No.: B591232
CAS No.: 108321-06-8
M. Wt: 559.7 g/mol
InChI Key: YJARKWSQFCYOQC-VQIWEWKSSA-N
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Description

12:0 PA (1,2-dilauroyl-sn-glycero-3-phosphate) is a sodium salt of modified lipid, wherein C-1, C-2 of glycerol is substituted with didodecanoyl and C-3 of glycerol is substituted with phosphatidic acid group.
Phosphatidic acids (PAs) can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine. They have important roles in intracellular and extracellular signaling. 1,2-Dilauroyl-sn-glycero-3-phosphate is a phospholipid containing the medium-chain (12:0) lauric acid inserted at the sn-1 and sn-2 positions. It may be useful in evaluating the role of PAs in micelles, liposomes, and artificial membranes.

Properties

CAS No.

108321-06-8

Molecular Formula

C27H53NaO8P

Molecular Weight

559.7 g/mol

IUPAC Name

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate

InChI

InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/t25-;/m1./s1

InChI Key

YJARKWSQFCYOQC-VQIWEWKSSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na]

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na]

Appearance

Assay:≥98%A crystalline solid

Synonyms

1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Dodecanoic Acid Sodium Salt;  (1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Dodecanoic Acid Monosodium Salt;  Monosodium 1,2-Dilauroyl-sn-glycero-3-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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